REACTION_CXSMILES
|
O=[C:2]([CH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([Cl:16])=[CH:11][C:10]=1[N+:17]([O-])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4]>CCO.C(O)(=O)C.[Fe]>[Cl:15][C:13]1[CH:14]=[C:9]2[C:10](=[CH:11][C:12]=1[Cl:16])[NH:17][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:8]2
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
160 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the solid residue was dissolved in THF (1000 ml)
|
Type
|
CUSTOM
|
Details
|
chromatographed on Florisil (500 g)
|
Type
|
WASH
|
Details
|
eluting with THF (5000 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the collected fractions
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 301 mmol | |
AMOUNT: MASS | 77.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |